5-(5-Methylthiophen-2-yl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid
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Overview
Description
5-(5-Methylthiophen-2-yl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid is a complex organic compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a thiophene ring substituted with a methyl group, a thiomorpholine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylthiophen-2-yl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 2-methylthiophene.
Introduction of the Thiomorpholine Ring: The thiomorpholine ring is introduced via a nucleophilic substitution reaction, where a suitable thiomorpholine derivative reacts with the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylthiophen-2-yl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
5-(5-Methylthiophen-2-yl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(5-Methylthiophen-2-yl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-methylthiophene and 5-methylthiophene-2-boronic acid share structural similarities.
Thiomorpholine Derivatives: Compounds such as thiomorpholine-3-carboxylic acid.
Uniqueness
5-(5-Methylthiophen-2-yl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid is unique due to its combined structural features of a thiophene ring, a thiomorpholine ring, and a carboxylic acid group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-(5-methylthiophen-2-yl)-1-oxo-1,4-thiazinane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S2/c1-6-2-3-9(15-6)7-4-16(14)5-8(11-7)10(12)13/h2-3,7-8,11H,4-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGHTGOPTIDAFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CS(=O)CC(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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